
(2R)-2-(5-bromopentyl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(5-bromopentyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its bromine atom attached to a pentyl chain, which can influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-bromopentyl)-2-methyloxirane typically involves the reaction of an appropriate alkene with a brominating agent followed by epoxidation. One common method is the bromination of 1-pentene to form 5-bromo-1-pentene, which is then subjected to epoxidation using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and epoxidation steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(5-bromopentyl)-2-methyloxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, acids, or bases, leading to the formation of diols, halohydrins, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Epoxide Ring Opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium methoxide) can be employed to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(5-hydroxypentyl)-2-methyloxirane or 2-(5-aminopentyl)-2-methyloxirane.
Epoxide Ring Opening: Products like 2-(5-bromopentyl)-1,2-diol or 2-(5-bromopentyl)-2-methanol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(5-bromopentyl)-2-methyloxirane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2R)-2-(5-bromopentyl)-2-methyloxirane exerts its effects involves its reactivity as an epoxide and the presence of the bromine atom. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. The bromine atom can participate in substitution reactions, further modifying the compound’s structure and reactivity. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(5-chloropentyl)-2-methyloxirane: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-(5-iodopentyl)-2-methyloxirane: Similar structure but with an iodine atom instead of bromine.
(2R)-2-(5-fluoropentyl)-2-methyloxirane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2R)-2-(5-bromopentyl)-2-methyloxirane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance of reactivity and stability that can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
185330-68-1 |
|---|---|
Molekularformel |
C8H15BrO |
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
(2R)-2-(5-bromopentyl)-2-methyloxirane |
InChI |
InChI=1S/C8H15BrO/c1-8(7-10-8)5-3-2-4-6-9/h2-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
RWDWVXIBABOHLD-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@]1(CO1)CCCCCBr |
Kanonische SMILES |
CC1(CO1)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


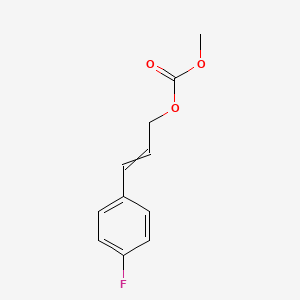
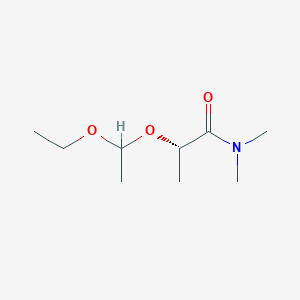
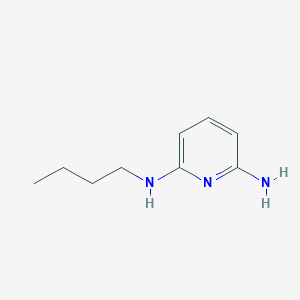
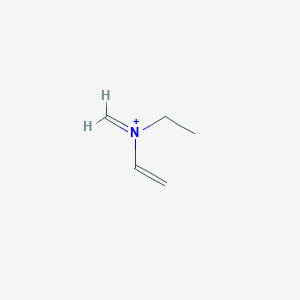


![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
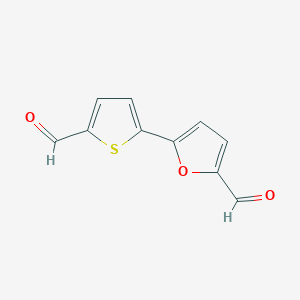
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
propanedinitrile](/img/structure/B14250522.png)
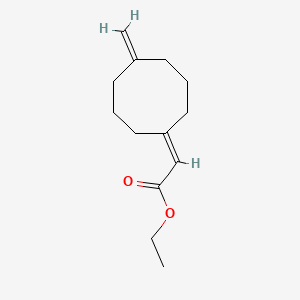
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
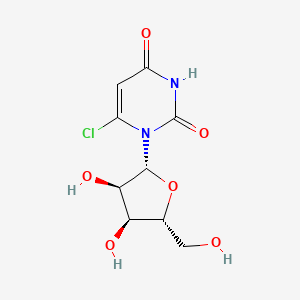
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
